2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
2-(4-Benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a benzylpiperazine moiety at position 2 and a 3-methylphenyl group at position 7 of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. Thienopyrimidines are heterocyclic compounds of significant pharmacological interest due to their structural similarity to purines, enabling interactions with enzymes and receptors such as kinases, phosphodiesterases, and G-protein-coupled receptors .
Key structural features include:
- Thieno[3,2-d]pyrimidin-4(3H)-one core: Provides rigidity and planar geometry for target binding.
- 4-Benzylpiperazine substituent: Enhances solubility and modulates receptor affinity through nitrogen-based interactions.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-17-6-5-9-19(14-17)20-16-30-22-21(20)25-24(26-23(22)29)28-12-10-27(11-13-28)15-18-7-3-2-4-8-18/h2-9,14,16H,10-13,15H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOJICXKUWDJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar thienopyrimidine core and the equatorial orientation of the 4-benzylpiperazine group.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Core-first synthesis | High purity, scalable | Multi-step process | 70–85 |
| Multicomponent | One-pot efficiency | Limited substrate scope | 65–75 |
| Post-functionalization | Flexibility in substituent design | Requires halogenated intermediates | 50–60 |
Industrial-Scale Considerations
For large-scale production, the core-first approach is preferred due to its reproducibility. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
The compound is part of the thienopyrimidine class, known for various pharmacological properties. Its structure includes a benzylpiperazine moiety that is often linked to neuroactive properties, while the thieno[3,2-d]pyrimidine core is associated with multiple biological targets.
Antitumor Activity
Recent studies indicate that derivatives of thienopyrimidines exhibit significant antitumor effects against various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | SU-DHL-6 | 0.55 | Strong antitumor activity |
| Compound B | WSU-DLCL-2 | 0.95 | Moderate toxicity |
| Compound C | K562 | 1.68 | Effective against leukemia |
The proposed mechanism of action involves:
- Enzyme Interaction : Inhibition of key enzymes related to cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors potentially influencing cell survival and apoptosis.
Antiviral Activity
In a study evaluating the antiviral potential against HIV reverse transcriptase, the compound demonstrated moderate inhibitory effects.
Case Study: Antiviral Activity
- IC50 Value : Approximately 15 µM against HIV RT.
This suggests that further exploration could yield promising antiviral candidates.
Neuroprotective Effects
Research into the neuroprotective properties of benzylpiperazine derivatives indicates their ability to protect neuronal cells under oxidative stress conditions.
Findings from Neuroprotection Studies
The compound exhibited a significant reduction in cell death in models of oxidative stress-induced neurotoxicity. This positions it as a candidate for further investigation in neurodegenerative disease contexts.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as EZH2, which plays a role in the epigenetic regulation of gene expression . By inhibiting EZH2, the compound can induce apoptosis in cancer cells and inhibit their proliferation and migration.
Comparison with Similar Compounds
Piperazine Modifications
- The 4-benzylpiperazine group in the target compound enhances solubility compared to unsubstituted piperazines (e.g., 2-piperazin-1-yl derivatives) while maintaining affinity for kinase domains .
- Substitution with 4-(2-chlorophenyl)piperazine (as in ) introduces halogen-mediated hydrophobic interactions, improving selectivity for P2Y12 receptors.
Aryl Substituents at Position 7
- 3-Methylphenyl (target compound): The methyl group increases metabolic stability compared to electron-withdrawing groups (e.g., 4-chloro or 4-fluoro) but may reduce binding potency due to steric hindrance .
- 4-Fluorophenyl (as in ): Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Lys67 in Pim-1 kinases) .
Core Rigidity
- Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit superior target engagement compared to dihydropyridothienopyrimidinones due to reduced conformational flexibility .
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antiproliferative effects, cytotoxicity, and potential therapeutic applications based on current research findings.
- Molecular Formula : C24H24N4OS
- Molecular Weight : 440.54 g/mol
- CAS Number : 1242965-21-4
Structure
The compound features a thieno[3,2-d]pyrimidine core with a benzylpiperazine substituent, which may enhance its interaction with biological targets.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. In particular, the compound has shown significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.
IC50 Values
The following table summarizes the IC50 values of various thieno[3,2-d]pyrimidine derivatives in different cancer cell lines:
| Compound | Cell Line | IC50 (μg/mL) | IC50 (μM) |
|---|---|---|---|
| 2 | MCF-7 | 52.56 | 0.16 |
| 4 | MDA-MB-231 | 62.86 | 0.24 |
| 3 | BALB 3T3 | 1736 | 5.37 |
These results indicate that the compound exhibits selective toxicity towards cancer cells while showing lower toxicity towards normal cells (BALB 3T3) .
The mechanism by which thieno[3,2-d]pyrimidine derivatives exert their antiproliferative effects is still under investigation. Preliminary studies suggest that these compounds may induce cell cycle arrest and apoptosis in cancer cells. For instance, compounds have been reported to inhibit cell proliferation during the G1 phase of the cell cycle, leading to reduced viability of tumor cells .
Case Studies
- In Vitro Studies : A study conducted on MCF-7 and MDA-MB-231 cells demonstrated that compound 2 exhibited an IC50 of 52.56 μg/mL against MCF-7 cells, indicating strong antiproliferative activity .
- Comparative Analysis : In another study comparing several thienopyrimidine derivatives, compound 4 showed significant cytotoxicity against MDA-MB-231 cells with an IC50 value of 62.86 μg/mL, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be systematically varied to improve yield?
- Methodology :
- Core Formation : Cyclization of thiophene and pyrimidine precursors under reflux with solvents like ethanol or dimethylformamide (DMF) .
- Substitution Reactions : Introduce the 4-benzylpiperazinyl and 3-methylphenyl groups via nucleophilic substitution or coupling reactions. Palladium catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) are often used to enhance reactivity .
- Optimization : Vary parameters such as temperature (80–120°C), solvent polarity, and catalyst loading. Monitor purity via HPLC and characterize intermediates with NMR and mass spectrometry .
Q. Which spectroscopic and computational methods are most effective for structural elucidation and conformational analysis of this compound?
- Methodology :
- Experimental : Use ¹H/¹³C NMR to confirm substituent positions and X-ray crystallography (if crystals are obtainable) for absolute stereochemistry .
- Computational : Perform density functional theory (DFT) calculations to model electronic properties and molecular docking to predict target interactions .
- Comparison : Cross-validate spectral data with structurally analogous thienopyrimidines (e.g., PubChem entries for similar compounds) .
Q. How should researchers design initial biological screening assays to evaluate this compound’s potential bioactivity?
- Methodology :
- Target Selection : Prioritize kinases, GPCRs, or enzymes linked to cancer/inflammation based on structural analogs (e.g., kinase inhibition in triazolopyrimidines ).
- Assay Types :
- In vitro : Enzymatic inhibition assays (IC₅₀ determination), cell viability assays (MTT/XTT) for cytotoxicity .
- Selectivity : Compare activity against related targets (e.g., EGFR vs. VEGFR) to assess specificity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of structurally similar thienopyrimidines?
- Methodology :
- Data Reconciliation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Structural Tweaks : Synthesize derivatives with modified substituents (e.g., replacing benzylpiperazinyl with morpholine) to isolate activity contributors .
- Meta-Analysis : Compare published datasets (e.g., PubChem BioAssay) to identify trends in substituent-activity relationships .
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s potency and selectivity?
- Methodology :
- Analog Synthesis : Focus on varying:
- Piperazinyl Group : Test 4-methylpiperazinyl or 4-ethylpiperazinyl derivatives .
- Aryl Substituents : Replace 3-methylphenyl with fluorophenyl or methoxyphenyl to modulate lipophilicity .
- Pharmacokinetic Profiling : Assess solubility (logP), metabolic stability (microsomal assays), and membrane permeability (Caco-2 assays) .
Q. What experimental approaches are recommended for identifying the molecular target(s) and mechanism of action of this compound?
- Methodology :
- Pull-Down Assays : Use biotinylated probes or affinity chromatography to isolate binding proteins .
- Transcriptomics/Proteomics : Compare gene/protein expression profiles in treated vs. untreated cells (e.g., RNA-seq, SILAC) .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibited targets .
Q. How can researchers address discrepancies in synthetic yields reported across different studies?
- Methodology :
- Parameter Screening : Systematically test solvent polarity (DMF vs. THF), catalysts (Pd/C vs. CuI), and reaction times .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or oxidation byproducts) and adjust conditions accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
